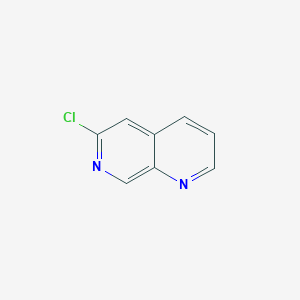

6-Chloro-1,7-naphthyridine

Vue d'ensemble

Description

6-Chloro-1,7-naphthyridine is a chemical compound with the molecular formula C8H5ClN2 and a molecular weight of 164.59 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of naphthyridine derivatives, including this compound, has been a subject of research for many years . The synthesis strategies include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClN2/c9-8-4-6-2-1-3-10-7(6)5-11-8/h1-5H . This code provides a unique identifier for the molecular structure of the compound.

Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including this compound, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It should be stored at a temperature between 2-8°C .

Applications De Recherche Scientifique

Chemical Synthesis and Functionalization

6-Chloro-1,7-naphthyridine serves as a versatile intermediate in the synthesis of complex organic molecules. For example, it has been utilized in the differential functionalization of 1,6-naphthyridin-2(1H)-ones through sequential one-pot Suzuki–Miyaura cross-couplings, leading to highly functionalized naphthyridones. This methodology offers a practical approach to diversifying the structural motifs accessible from naphthyridine derivatives, showcasing the compound's utility in facilitating targeted chemical transformations (Montoir et al., 2014).

Ligand Development for Metal Complexes

This compound is also instrumental in developing new ligands for metal complexes, which have implications in catalysis and materials science. For instance, 1,5-naphthyridine derivatives have been elaborated into new bidentate and tridentate ligands for constructing bridging ligands and their corresponding Ru(II) complexes. This exploration into the coordination chemistry of naphthyridines broadens the scope of their application in developing novel metal-organic frameworks and catalytic systems (Singh & Thummel, 2009).

Antimicrobial Compound Synthesis

Furthermore, derivatives of this compound have been synthesized and tested for their antimicrobial activities. A novel series of compounds incorporating the naphthyridine moiety have demonstrated considerable antibacterial and antifungal activities, highlighting the potential of this compound derivatives as scaffolds for developing new antimicrobial agents. These findings underscore the compound's relevance in medicinal chemistry and the search for new therapeutic agents (Adem et al., 2022).

Mécanisme D'action

Target of Action

6-Chloro-1,7-naphthyridine is a type of naphthyridine, a class of compounds known for their wide range of pharmacological activities Naphthyridines in general have been found to interact with a variety of targets, contributing to their diverse biological activities .

Mode of Action

Naphthyridines are known to interact with their targets in a variety of ways, depending on the specific functionalization of the naphthyridine core . For instance, certain naphthyridines act as inhibitors of specific enzymes or receptors, while others may interact with DNA or RNA .

Biochemical Pathways

Naphthyridines are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, some naphthyridines have been found to inhibit the activity of certain enzymes, thereby affecting the associated biochemical pathways .

Result of Action

Naphthyridines in general have been found to exhibit a variety of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . These activities suggest that naphthyridines can induce a variety of molecular and cellular changes.

Safety and Hazards

Orientations Futures

Naphthyridines, including 6-Chloro-1,7-naphthyridine, continue to be a focus of research due to their wide applicability in medicinal chemistry and materials science . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of naphthyridines .

Analyse Biochimique

Biochemical Properties

6-Chloro-1,7-naphthyridine plays a crucial role in several biochemical reactions. It interacts with enzymes such as kinases and proteases, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are essential for cell signaling pathways . Additionally, this compound binds to proteins involved in DNA replication and repair, thereby affecting cellular processes at the molecular level . These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . The compound also affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to reduced cell proliferation . Furthermore, this compound influences cell signaling pathways such as the AKT pathway, which is crucial for cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and repair . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Degradation products have been observed, which may influence its efficacy and safety . Long-term studies have indicated that this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic benefits, such as reduced tumor growth and improved survival rates . Higher doses have been associated with toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites, which may contribute to its therapeutic effects . Additionally, this compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Additionally, this compound can be transported across cell membranes through active transport mechanisms, ensuring its availability at target sites .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments . This subcellular localization is essential for its therapeutic effects, as it ensures the compound’s interaction with its molecular targets.

Propriétés

IUPAC Name |

6-chloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-4-6-2-1-3-10-7(6)5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWZFLPEUQHXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

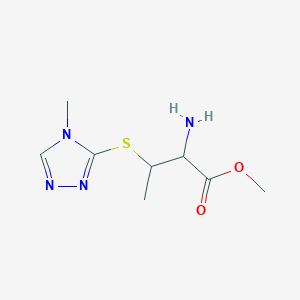

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.